5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate
Description
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate is a heterocyclic compound comprising a thiazole core substituted with a methyl group at position 5 and a 4-pyridinyl moiety at position 2. The dichlorobenzoate moiety enhances lipophilicity, which may influence bioavailability and membrane permeability, while the pyridine and thiazole rings provide sites for hydrogen bonding and π-π interactions, critical for receptor binding .
Properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)12-3-2-11(17)8-13(12)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIKQOWKVAEKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate, with the CAS number 338398-90-6, is a thiazole derivative that exhibits significant biological activity. Its molecular formula is and it has a molecular weight of 365.23 g/mol. This compound has garnered interest due to its potential applications in pharmacology, particularly in targeting various biological pathways.
The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes in the body. Thiazole derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the pyridine moiety enhances its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- Study Findings : A study published in PubMed highlighted that thiazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The thiazole ring is believed to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer potential.
- Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspases and modulation of the apoptotic pathway .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the low micromolar range, indicating potent activity.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
- Targeting Receptors : It has been shown to interact with muscarinic acetylcholine receptors (mAChRs), which are critical in neurocognitive functions. This interaction could potentially lead to therapeutic applications in treating neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Target/Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Interaction with mAChRs |
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The results indicated that this compound exhibited superior activity compared to standard antibiotics.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The study demonstrated a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Research Findings and Gaps
- Physicochemical Properties : The target compound’s ester linkage and dichlorobenzoate group likely confer higher lipophilicity than amide/sulfanyl analogues, impacting absorption and distribution.
- Biological Implications: While MPEP and AM251 demonstrate anxiolytic and receptor antagonist activities, respectively, the target compound’s pharmacological profile remains uncharacterized. Empirical studies are needed to evaluate its affinity for mGlu5, cannabinoid, or other receptors.
- Synthetic Accessibility : The ester linkage in the target compound may offer synthetic advantages over amide bonds (e.g., milder reaction conditions).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate?
- Methodological Answer : The compound can be synthesized via esterification between the thiazole core and 2,4-dichlorobenzoic acid. A standard approach involves using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane (DCM). Reaction progress should be monitored via TLC or LC-MS. Post-synthesis purification may require column chromatography with gradients of ethyl acetate/hexane. Similar protocols are detailed for analogous thiazole derivatives in esterification reactions .
Q. How can researchers characterize this compound’s structural identity and purity?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the pyridinyl-thiazole backbone and ester linkage. IR spectroscopy can validate carbonyl (C=O) and aromatic C-Cl stretches.
- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF for molecular ion confirmation.
- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values.
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent orientation, as demonstrated for related pyrazole-thiazole hybrids .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products like free carboxylic acids or pyridinyl-thiazole fragments .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, optimize DCM vs. THF solvents and DMAP concentrations (0.1–1.0 mol%).
- Byproduct Analysis : Identify side products (e.g., dimerization or oxidation) via LC-MS and adjust reaction stoichiometry or inert conditions accordingly.
- Reference split-plot experimental designs for multi-variable optimization in heterocyclic synthesis .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR signal overlap)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) or COSY (correlation spectroscopy) to assign overlapping proton signals in the pyridinyl and dichlorophenyl regions.
- Isotopic Labeling : Introduce -labeled precursors to clarify ambiguous carbonyl or aromatic carbons.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for structural validation .
Q. What strategies are recommended for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase or esterase targets) with positive controls (e.g., staurosporine for kinases). Measure IC values via fluorometric or colorimetric substrates.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate.
- Data Validation : Apply statistical tools like ANOVA to account for inter-plate variability, as seen in randomized block designs for bioactive compound studies .
Q. How can researchers address contradictory bioactivity results across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic profiles to rule out cross-contamination.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., apoptosis vs. oxidative stress).
- Multi-Omics Integration : Combine transcriptomics and proteomics to identify off-target effects.
- Reference ecological risk assessment frameworks for multi-level biological impact analysis .
Q. What methodologies assess environmental fate and biodegradation pathways?
- Methodological Answer :
- OECD Guidelines : Conduct ready biodegradability tests (OECD 301) in aqueous media with activated sludge. Monitor via HPLC for parent compound disappearance.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products (e.g., hydrolyzed carboxylic acids).
- Soil/Water Partitioning : Determine log (organic carbon-water partition coefficient) to model environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
